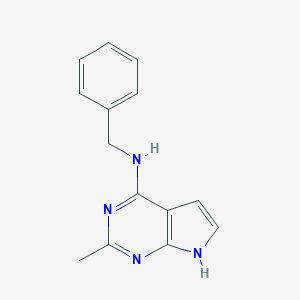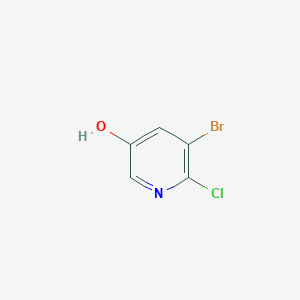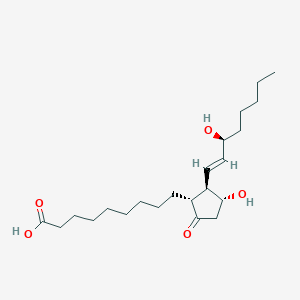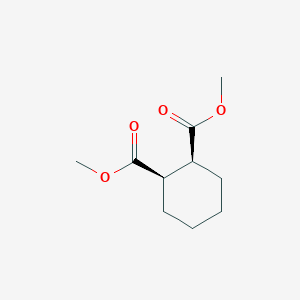
Dimethyl cis-1,2-Cyclohexanedicarboxylate
Übersicht
Beschreibung
Dimethyl cis-1,2-Cyclohexanedicarboxylate is a chemical compound that is a derivative of cyclohexane, a saturated hydrocarbon with a six-membered ring structure. The compound features two ester groups attached to adjacent carbon atoms in the cyclohexane ring, which are in the cis configuration, meaning they are on the same side of the ring .
Synthesis Analysis
The synthesis of related cyclohexane derivatives often involves catalytic reductive methylation, as seen in the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines . For compounds like dimethyl cis-1,2-cyclohexanedicarboxylate, the synthesis can involve esterification of the corresponding dicarboxylic acid. The behavior of similar esters under chemical ionization conditions has been studied, indicating interactions between adjacent ester groups .
Molecular Structure Analysis
The molecular structure of dimethyl cis-1,2-cyclohexanedicarboxylate is characterized by the presence of two ester functional groups in a cis configuration. This arrangement can influence the compound's reactivity and physical properties. For example, the cis configuration can affect the compound's conformational preferences in different solvents, as observed with related dicarboxylic acids .
Chemical Reactions Analysis
Chemical reactions involving dimethyl cis-1,2-cyclohexanedicarboxylate or similar compounds can include condensation reactions, as seen with the condensation of dimethyl 1,3-acetonedicarboxylate with dicarbonyl compounds to form various cyclic products . The reactivity of the ester groups can also lead to polymerization, as demonstrated by the synthesis of polymers from related cyclohexane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl cis-1,2-cyclohexanedicarboxylate are influenced by the cis configuration of the ester groups. This can affect the compound's solubility, boiling point, melting point, and reactivity. The stereochemistry of the cyclohexane ring can also impact the thermal properties of polymers derived from similar dicarboxylates, with the cis/trans ratio of the cyclohexanedicarbonyl unit affecting the crystallinity and thermal transitions of the material .
Wissenschaftliche Forschungsanwendungen
Supramolecular Structure Formation
Dimethyl cis-1,2-Cyclohexanedicarboxylate has been used to study the formation of macrocyclic or polymeric diorganotin dicarboxylates. These structures are formed depending on the ligand geometry and metal substituents, leading to variations in the supramolecular aggregates. This research highlights the importance of ligand geometry and metal center substituents in determining the structure of the resulting assemblies (Hernández-Ahuactzí et al., 2015).
Polymer Synthesis and Isomerization
The compound has been involved in polymer synthesis, specifically in studying the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in polyesters. Lithium chloride and sulfonic acids have been shown to cause rapid isomerization in these systems, which is significant in understanding and controlling the properties of the resulting polymers (Kricheldorf & Schwarz, 1987).
Biocatalytic Desymmetrization
In biocatalysis, the compound has been used to study the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate. This research is pivotal in synthesizing biologically active molecules, demonstrating the role of biocatalysts in achieving high selectivity and efficiency in organic synthesis (Meissner et al., 2018).
Chemical Ionization Studies
The compound has been utilized in studies of chemical ionization and collision-induced dissociation. This research offers insights into the conformational effects in gas-phase cations, contributing to our understanding of molecular interactions in the gas phase (Etinger et al., 1993).
Conformational Preferences Analysis
It has also been a subject of research in understanding the conformational preferences of cyclohexanedicarboxylic acids. This work, employing NMR spectroscopy and quantum mechanical calculations, provides valuable information on the stability of different conformers in various solvents (Garza et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACXWOETVLBIA-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cis-1,2-Cyclohexanedicarboxylate | |
CAS RN |
1687-29-2 | |
| Record name | rel-1,2-Dimethyl (1S,2R)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-dimethyl ester, (1S,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
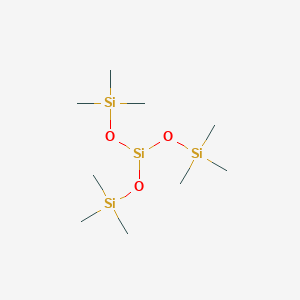
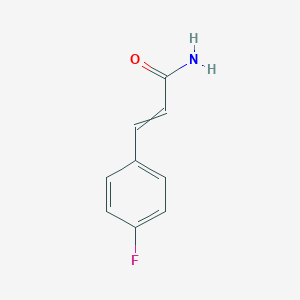
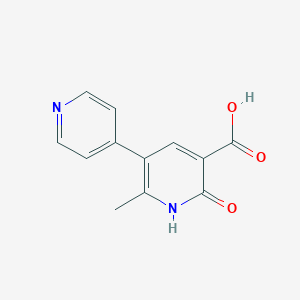
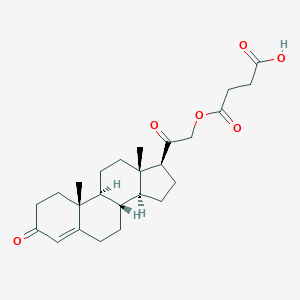
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
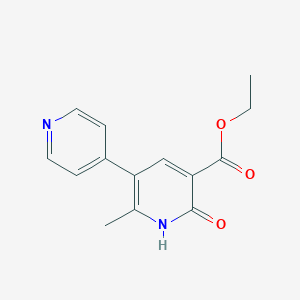
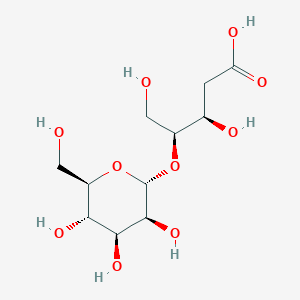
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
